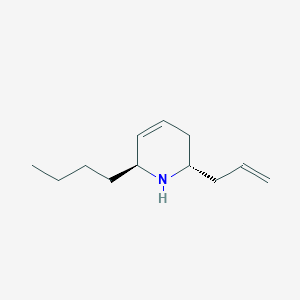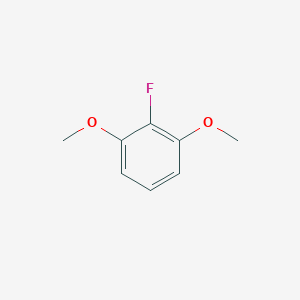
2-Fluoro-1,3-dimethoxybenzene
概要
説明
2-Fluoro-1,3-dimethoxybenzene (FDM) is a fluorinated aromatic compound that has been studied for its potential uses in a variety of scientific applications. FDM is a white crystalline solid that has a melting point of 111-112°C. It has a molecular weight of 181.11 g/mol and a molecular formula of C8H9FO2. FDM has a relatively low vapor pressure and is relatively non-volatile, making it an attractive compound for use in a variety of scientific experiments.
科学的研究の応用
Synthesis and Characterization : 2-Fluoro-1,3-dimethoxybenzene has been used as a precursor in the synthesis of complex organic compounds. For instance, it was used in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Heme-binding Studies : It played a crucial role in the synthesis of a compound (F2C5) used for studying heme-binding, which is significant in the context of antimalarial activity. This highlights its potential in medicinal chemistry (Dodean et al., 2008).
Structure-Activity Relationships in Cannabinoids : The compound has also been involved in the synthesis of cannabinoids. Its fluorine substitution has been studied to understand its impact on CB1 binding, demonstrating its application in pharmacological research (Crocker et al., 2007).
Nucleophilic Substitution Reactions : Research involving related compounds, like 1,3-dimethoxybenzene derivatives, provides insights into the behavior of this compound in nucleophilic substitution reactions. This is important in synthetic chemistry (Goryunov et al., 2010).
Electrosynthesis Applications : The electrosynthesis of polymers from related compounds, like poly(1,3-dimethoxybenzene), can be extrapolated to understand the potential electrochemical applications of this compound (Martínez et al., 1998).
Aromatic H—D Exchange : Studies involving 1,3-dimethoxybenzene derivatives in H—D exchange reactions can be relevant to understand similar reactions that this compound might undergo (Nalesnik & Orchin, 1981).
作用機序
Target of Action
The primary target of 2-Fluoro-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with biochemical pathways involving aromatic compounds.
Pharmacokinetics
The compound’s molecular formula is c8h9fo2 , suggesting that it is relatively small and may be absorbed, distributed, metabolized, and excreted by the body
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the electrophilic aromatic substitution process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, the pH of the environment can influence the compound’s interaction with its targets .
将来の方向性
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 156.15 and a molecular formula of C8H9FO2
Cellular Effects
It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the frequency of pulsed light can affect the chemoselectivity and chemical yield of photo-induced trifluoromethylation reactions of dimethoxybenzenes .
Dosage Effects in Animal Models
It is known that the dosage of a compound can significantly influence its effects in animal models .
Transport and Distribution
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
特性
IUPAC Name |
2-fluoro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUUWHTBGBSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444940 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-68-6 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

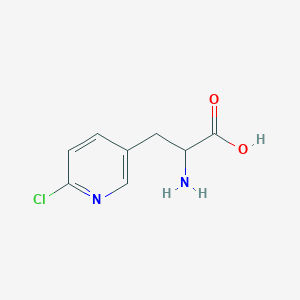


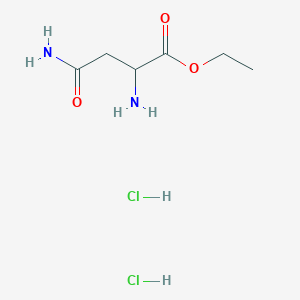

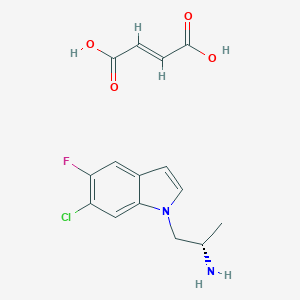

![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
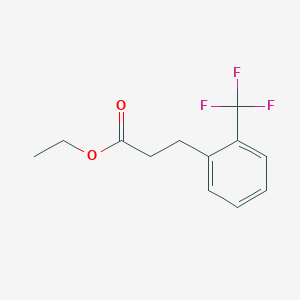
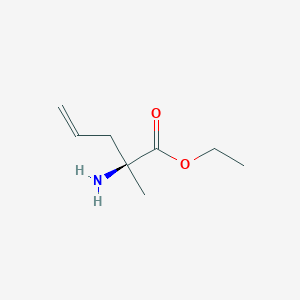
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
